

LC-MS/MS method development for Palmitic acid-d2-5 quantification

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Compound of Interest

Compound Name: *Palmitic acid-d2-5*

Cat. No.: *B12315457*

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Application Note: Quantification of Palmitic Acid-d2 by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantification of Palmitic acid-d2 in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Palmitic acid, a common saturated fatty acid, plays a significant role in various cellular processes and signaling pathways. The use of a stable isotope-labeled internal standard, Palmitic acid-d2, allows for accurate and precise quantification, correcting for matrix effects and variations in sample preparation. This document provides detailed protocols for sample preparation from plasma and cultured cells, optimized LC-MS/MS parameters, and comprehensive method validation data. The described method is suitable for researchers, scientists, and drug development professionals investigating fatty acid metabolism and related disease states.

Introduction

Palmitic acid (C16:0) is a ubiquitous saturated fatty acid that serves not only as a primary component of lipids but also as a signaling molecule involved in numerous physiological and pathological processes.^[1] It has been implicated in the regulation of metabolic syndrome, cardiovascular diseases, cancer, and neurodegenerative disorders.^[1] Palmitic acid can modulate various signaling pathways, including the protein kinase C (PKC), nuclear factor- κ B

(NF-κB), and mitogen-activated protein kinase (MAPK) pathways.^[1] Given its integral role in cellular function and disease, the accurate quantification of palmitic acid and its fluxes is critical for advancing our understanding of these conditions.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of small molecules in complex biological samples due to its high selectivity, sensitivity, and speed.^[2] The use of stable isotope-labeled internal standards, such as Palmitic acid-d2, is essential for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision. This application note provides a detailed methodology for the quantification of Palmitic acid-d2, which can be adapted for the analysis of endogenous palmitic acid, using a deuterated internal standard.

Experimental Protocols

Materials and Reagents

- Palmitic acid-d2 (Hexadecanoic-2,2'-d2 acid)
- Palmitic acid (analytical standard)
- LC-MS/MS grade acetonitrile, methanol, isopropanol, and water
- Formic acid and ammonium acetate
- Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of Palmitic acid-d2 in methanol.
- Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of a palmitic acid stock solution into a surrogate matrix (e.g., stripped plasma or cell culture medium).

Sample Preparation

Protocol 1: Human Plasma

- To 100 μL of plasma in a microcentrifuge tube, add 295 μL of acetonitrile containing 1% formic acid.^[3]

- Add 5 μ L of the Palmitic acid-d2 internal standard solution.[3]
- Vortex the mixture for 1 minute to precipitate proteins.[3]
- Centrifuge at 14,000 rpm for 5 minutes.[4]
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Cultured Cells

- Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).
- Pellet the cells by centrifugation.
- Add 1 mL of a 50:50 methanol/water solution containing 0.05 M HCl to the cell pellet.[3]
- Add the internal standard solution.
- Vortex vigorously to lyse the cells.
- Add 1 mL of hexane, vortex for 1 minute, and centrifuge for 5 minutes to separate the layers. [5]
- Transfer the upper hexane layer to a new tube.
- Repeat the hexane extraction.
- Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

A variety of LC-MS/MS systems can be used for this analysis. The following parameters provide a starting point for method development.

Liquid Chromatography:

Parameter	Condition
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	Water with 0.1% formic acid and 10 mM ammonium acetate
Mobile Phase B	Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate
Flow Rate	0.4 mL/min
Gradient	Start with a suitable percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration. A typical gradient might be a linear increase from 30% to 100% B over 10 minutes.
Injection Volume	5-10 μ L
Column Temperature	40 °C

Mass Spectrometry:

The mass spectrometer should be operated in negative electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM) for quantification.

Parameter	Palmitic Acid	Palmitic Acid-d2
Precursor Ion (m/z)	255.2	257.2
Product Ion (m/z)	255.2	257.2
Dwell Time	100 ms	100 ms
Collision Energy (CE)	Optimized for the specific instrument, a starting point of 10-20 eV can be used.	Optimized for the specific instrument, a starting point of 10-20 eV can be used.
Declustering Potential (DP)	Optimized for the specific instrument.	Optimized for the specific instrument.

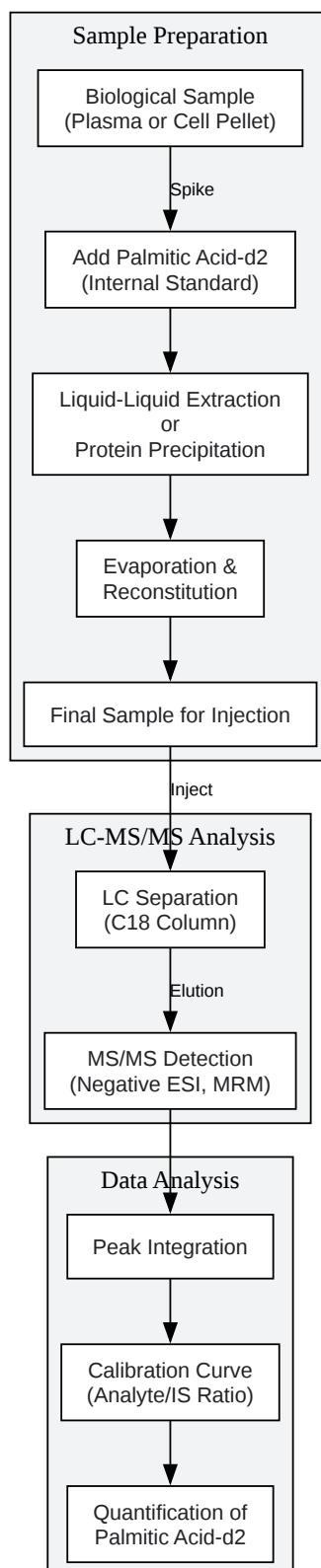
Note: The fragmentation of palmitic acid in negative mode often results in the parent ion being the most stable and abundant ion, hence the precursor and product ions are the same. Alternatively, for derivatized fatty acids, specific fragmentation patterns will be observed.

Data Presentation

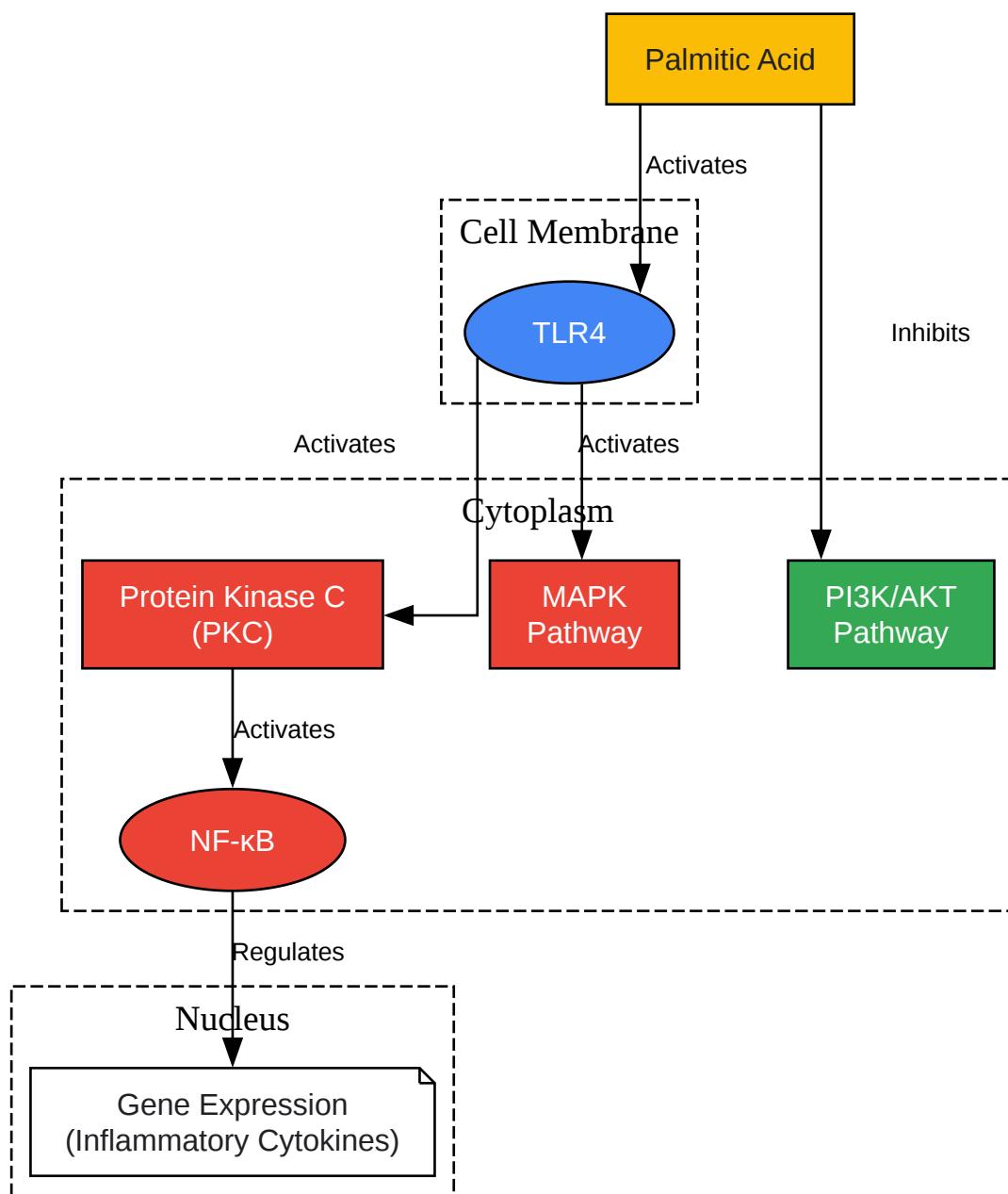
The following table summarizes the typical validation parameters for a quantitative LC-MS/MS method for palmitic acid.

Parameter	Result
Linearity (R^2)	> 0.998[6]
Calibration Range	1 - 1000 ng/mL[3]
Lower Limit of Quantification (LLOQ)	1 ng/mL[3]
Intra-day Precision (%CV)	< 12%[6]
Inter-day Precision (%CV)	< 20%[6]
Accuracy (% Recovery)	92% - 120%[6]

Mandatory Visualization

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Caption: Experimental workflow for the quantification of Palmitic acid-d2.



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Caption: Simplified signaling pathways involving Palmitic Acid.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of Palmitic acid-d2 in biological samples. The use of a stable isotope-labeled internal standard ensures accuracy and precision, making this method well-

suited for a variety of research and development applications in the fields of metabolomics, drug discovery, and clinical research. The provided protocols for sample preparation and LC-MS/MS analysis can be readily adapted to specific laboratory instrumentation and sample matrices.

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